![molecular formula C10H10ClNO3 B187370 N-(1,3-benzodioxol-5-yl)-3-chloropropanamide CAS No. 83449-17-6](/img/structure/B187370.png)
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as BCP) is a synthetic compound that is widely used in laboratory experiments. BCP is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its own structure.
Scientific Research Applications
Anticancer Activity
“N-(1,3-benzodioxol-5-yl)-3-chloropropanamide” and its derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can be synthesized and evaluated for their activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . The structure-activity relationship (SAR) studies of these compounds are crucial for understanding their mechanism of action and for the design of more potent analogs.
Tubulin Polymerization Inhibition
The compound’s structural similarity to other molecules with known anticancer activity suggests it may act by inhibiting tubulin polymerization. This mechanism is a common target for anticancer agents, as it can lead to mitotic blockade and apoptosis in cancer cells .
Cell Cycle Arrest
Further mechanistic studies on similar compounds have shown the ability to cause cell cycle arrest at the S phase. This effect is significant because it can halt the proliferation of cancer cells, leading to their eventual death .
Apoptosis Induction
Inducing apoptosis, or programmed cell death, is another potential application of this compound. By triggering apoptosis in cancer cells, it can effectively reduce tumor growth and spread .
Chemical Reactivity and Functional Versatility
The compound’s derivatives exhibit a range of reactivities, making them suitable for various chemical reactions. This functional versatility includes reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Template for Drug Design
The compound serves as a template for the design of new drugs. Its molecular framework can be modified to enhance its biological activity and optimize its pharmacokinetic properties .
Early Discovery Research
Sigma-Aldrich provides this compound to early discovery researchers as part of a unique collection of chemicals. It is used in the early stages of drug discovery to identify new therapeutic candidates .
Safety and Storage Research
Understanding the safety profile and storage requirements of chemical compounds is essential for handling and application in research settings. The compound falls under Storage Class 11 for Combustible Solids, indicating specific precautions for its safe storage .
Mechanism of Action
Target of Action
Related compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . The primary target of these compounds is often microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .
Biochemical Pathways
Related compounds have been shown to affect themicrotubule assembly pathway , leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCNFYSDCOWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364509 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
CAS RN |
83449-17-6 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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